

Physical properties of Dihydromyrcenol including boiling point and density.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydromyrcenol*

Cat. No.: *B102105*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of Dihydromyrcenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **Dihydromyrcenol** (CAS No: 18479-58-8), a widely used fragrance ingredient with a characteristic fresh, citrus-lime, and floral odor. The following sections detail its key physical constants, standardized experimental protocols for their determination, and a logical workflow for property characterization.

Core Physical Properties

Dihydromyrcenol, chemically known as 2,6-Dimethyl-7-octen-2-ol, is a monoterpenoid alcohol.^[1] Its physical state at standard conditions is a clear, colorless liquid.^{[2][3][4]} It is practically insoluble in water but soluble in alcohols and oils.^{[1][5]}

Quantitative Data Summary

The physical properties of **Dihydromyrcenol** have been determined by various sources. The table below provides a consolidated summary of these quantitative data points.

Physical Property	Value	Conditions
Boiling Point	193 - 197 °C	@ 760 mmHg (Atmospheric Pressure)
84 °C	@ 10 mmHg	
Density	0.837 g/mL	@ 20 °C
0.784 g/mL	@ 25 °C	
Specific Gravity	0.831 - 0.839	@ 20 °C / 20 °C
0.824 - 0.830	@ 25 °C / 25 °C	
Molecular Weight	156.27 g/mol	-
Molecular Formula	C ₁₀ H ₂₀ O	-
Flash Point (Closed Cup)	74 - 77 °C (165.2 - 170.6 °F)	-
Refractive Index	1.434 - 1.446	@ 20 °C (nD)
Vapor Pressure	0.166 mmHg	@ 25 °C (estimated)
logP (o/w)	2.99 - 3.25	-

[Sources:[6],[1],[7],[3],[8],[9],[4],[10],[11],[12]]

Experimental Protocols

The following are detailed methodologies for the experimental determination of boiling point and density, adapted from standard laboratory procedures.

This method is suitable for small sample volumes and provides an accurate boiling point measurement.[3] The principle relies on observing the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[3][10]

Apparatus:

- Thiele tube

- Mineral oil or other suitable heating bath liquid
- Thermometer (-10 to 250 °C range)
- Small test tube (e.g., 6x50 mm Durham tube)
- Capillary tube (sealed at one end)
- Rubber band or slice of rubber tubing
- Heating source (e.g., Bunsen burner or hot plate)
- Clamps and stand

Procedure:

- Preparation: Fill the Thiele tube with mineral oil to a level just above the top of the side arm.
[\[7\]](#)
- Sample Setup: Add approximately 0.2-0.5 mL of **Dihydromyrcenol** into the small test tube.
[\[3\]](#)[\[9\]](#) Place the capillary tube inside the test tube with its open end submerged in the liquid.
[\[3\]](#)
- Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.
[\[7\]](#)
- Heating: Suspend the thermometer assembly in the Thiele tube, ensuring the sample is immersed in the oil and positioned near the center of the main tube.
[\[3\]](#) Gently heat the side arm of the Thiele tube with a small flame, promoting even heat distribution via convection currents.
[\[13\]](#)
- Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid's vapor pressure has exceeded the atmospheric pressure.
[\[7\]](#)
- Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and

the liquid is just drawn back into the capillary tube.[3][13] Record this temperature.

- Verification: For accuracy, allow the apparatus to cool further, then reheat gently to repeat the measurement.[9]

This gravimetric method provides a highly precise determination of a liquid's density by accurately measuring the mass of a known volume.[4][14] Standard test methods like ASTM D1217 can be followed for this purpose.[1]

Apparatus:

- Pycnometer (a glass flask with a fitted ground glass stopper containing a capillary tube)
- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature water bath
- Thermometer
- Distilled water (for calibration)
- Acetone (for cleaning/drying)


Procedure:

- Calibration of Pycnometer Volume: a. Thoroughly clean and dry the pycnometer and its stopper. Measure and record its mass (m_0).[4] b. Fill the pycnometer with distilled water of a known temperature (e.g., 20.0 °C) and insert the stopper, allowing excess water to exit through the capillary. c. Place the filled pycnometer in a constant temperature water bath set to the desired calibration temperature (t) until thermal equilibrium is reached (approx. 15-20 minutes).[11] d. Remove the pycnometer, carefully dry the exterior, and measure its mass (m_1). e. Calculate the volume of the pycnometer (V) using the known density of water (ρ_{water}) at that temperature: $V = (m_1 - m_0) / \rho_{\text{water}}$.
- Density Measurement of **Dihydromyrcenol**: a. Ensure the pycnometer is clean and dry. Use the previously recorded empty mass (m_0). b. Fill the pycnometer with **Dihydromyrcenol**. c. Bring the filled pycnometer to the target temperature (e.g., 20.0 °C) in the constant temperature water bath as done during calibration. d. Remove the pycnometer, thoroughly

dry the exterior, and measure its mass (m_2). e. Calculate the mass of the **Dihydromyrcenol** sample: $m_{\text{sample}} = m_2 - m_0$. f. Calculate the density of **Dihydromyrcenol** (ρ_{sample}) at the specified temperature: $\rho_{\text{sample}} = m_{\text{sample}} / V$.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the primary physical properties of a liquid chemical sample like **Dihydromyrcenol**.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. Pycnometers, Calibrations, and Insulated Containers: A Guide to Understanding ASTM D 854, Soil Specific Gravity [aashtoresource.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fpharm.uniba.sk [fpharm.uniba.sk]
- 5. ised-isde.canada.ca [ised-isde.canada.ca]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. chymist.com [chymist.com]
- 8. vernier.com [vernier.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. scribd.com [scribd.com]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. scribd.com [scribd.com]
- To cite this document: BenchChem. [Physical properties of Dihydromyrcenol including boiling point and density.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b102105#physical-properties-of-dihydromyrcenol-including-boiling-point-and-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com